![molecular formula C13H13N3OS B2985736 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391862-74-1](/img/structure/B2985736.png)
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, commonly known as TTA-A2, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. TTA-A2 is a thiadiazole derivative that has been shown to have various biochemical and physiological effects. We will also list future directions for TTA-A2 research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of compounds containing the thiadiazole moiety, exploring their chemical structure and potential applications. For instance, Nötzel et al. (2001) presented a method for accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the versatility of thiadiazole derivatives in synthetic chemistry (Nötzel, Labahn, Es-Sayed, & Meijere, 2001). Similarly, Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives containing thiadiazole moieties, demonstrating their structural diversity and potential for further chemical exploration (Kumar & Panwar, 2015).
Antimicrobial and Anticancer Activity
Thiadiazole derivatives have been evaluated for their antimicrobial and anticancer properties. Kumar et al. (2011) synthesized and evaluated 3,5-bis(indolyl)-1,2,4-thiadiazoles for cytotoxicity against human cancer cell lines, identifying compounds with potent activity (Kumar, Kumar, Chang, Gupta, & Shah, 2011). Furthermore, Li et al. (2020) investigated dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties for their interaction with DNA and proteins, showing selective cytotoxicity and potential as anticancer agents (Li, Fei, Wang, Kong, & Long, 2020).
Inhibitors of Biological Processes
Some studies have focused on the role of thiadiazole derivatives as inhibitors of specific biological processes. Tiwari et al. (2017) reported on the synthesis of benzamide derivatives containing a thiadiazole scaffold and evaluated them for in vitro anticancer activity, highlighting their potential as inhibitors of cancer cell proliferation (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Another study by Ulus et al. (2016) synthesized acridine-acetazolamide conjugates, investigating their inhibition effects on human carbonic anhydrase isoforms, which play a critical role in various physiological functions, including tumor growth and metastasis (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Wirkmechanismus
Target of Action
The compound N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, also known as N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities . .
Mode of Action
The mode of action of thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . .
Biochemical Pathways
Thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . They have been reported to show significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities, and more
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that thiadiazole derivatives can disrupt DNA replication processes, they may inhibit the growth of targeted cells . .
Eigenschaften
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURMANQYINIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.